Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate
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Overview
Description
Tert-butyl 6-azaspiro[35]non-1-ene-6-carboxylate is a chemical compound belonging to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen Tert-butyl 6-azaspiro[3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-azaspiro[3.5]non-2-ene-6-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as chloroform or methanol and may require specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl 6-azaspiro[3.5]non-2-ene-6-carboxylate are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted analogs. These products are often characterized and analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Scientific Research Applications
Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 6-azaspiro[3.5]non-2-ene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Uniqueness
Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate is unique due to its specific spiro-connected bicyclic structure containing nitrogen. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate (CAS Number: 1638761-50-8) is a compound characterized by its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H21NO2
- Molecular Weight : 223.32 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Research indicates that this compound may interact with various biological targets, influencing several cellular pathways. Preliminary studies suggest potential mechanisms including:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, indicating potential as an antimicrobial agent.
- Anticancer Properties : Investigations into its anticancer effects have revealed that it may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Receptor Interaction : The compound may exhibit binding affinity to specific receptors involved in cell signaling, which could explain its diverse biological effects .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 14 |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .
Anticancer Activity
In vitro studies assessed the anticancer properties of this compound on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 10 |
SK-MEL-30 | 8 |
PANC-1 | 12 |
The compound demonstrated a dose-dependent reduction in cell viability across these lines, highlighting its potential as an anticancer therapeutic .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the spirocyclic framework.
- Introduction of the tert-butyl and carboxylate moieties.
- Purification to achieve the desired purity level.
Recent advancements in synthetic methodologies have optimized these processes for improved yield and efficiency .
Properties
IUPAC Name |
tert-butyl 6-azaspiro[3.5]non-2-ene-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-5-8-13(10-14)6-4-7-13/h4,6H,5,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDSUZPAOXYGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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